molecular formula C8H5N3O3 B11790327 2-(Oxazol-2-YL)pyrimidine-5-carboxylic acid CAS No. 1447606-41-8

2-(Oxazol-2-YL)pyrimidine-5-carboxylic acid

Cat. No.: B11790327
CAS No.: 1447606-41-8
M. Wt: 191.14 g/mol
InChI Key: IMFJDHVPPQUEJF-UHFFFAOYSA-N
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Description

2-(Oxazol-2-YL)pyrimidine-5-carboxylic acid is a heterocyclic compound that features both oxazole and pyrimidine rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s structure allows it to interact with various biological targets, making it a valuable molecule for scientific research and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxazol-2-YL)pyrimidine-5-carboxylic acid typically involves the cyclization of pyrimidine derivatives to form the fused oxazole ring or the condensation of oxazole derivatives leading to fused pyrimidine rings . One common method includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents like phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general principles of heterocyclic compound synthesis, such as the use of high-yielding cyclization reactions and scalable condensation processes, are likely employed.

Chemical Reactions Analysis

Types of Reactions

2-(Oxazol-2-YL)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole or pyrimidine rings, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(Oxazol-2-YL)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Oxazol-2-YL)pyrimidine-5-carboxylic acid is unique due to its combination of oxazole and pyrimidine rings, which confer a distinct set of biological activities and chemical reactivity. This dual-ring structure allows it to interact with a broader range of biological targets compared to compounds with only one of these rings.

Properties

CAS No.

1447606-41-8

Molecular Formula

C8H5N3O3

Molecular Weight

191.14 g/mol

IUPAC Name

2-(1,3-oxazol-2-yl)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H5N3O3/c12-8(13)5-3-10-6(11-4-5)7-9-1-2-14-7/h1-4H,(H,12,13)

InChI Key

IMFJDHVPPQUEJF-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)C2=NC=C(C=N2)C(=O)O

Origin of Product

United States

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